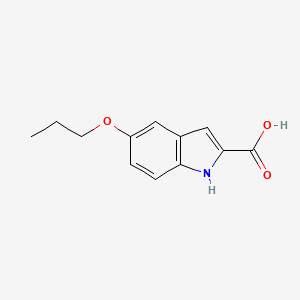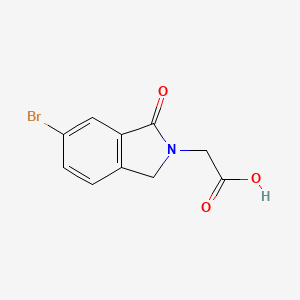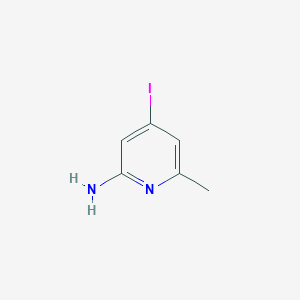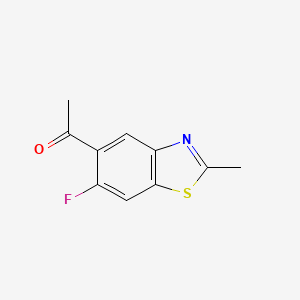![molecular formula C6H4BrIN4 B13980906 7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine: is a heterocyclic compound that contains both bromine and iodine atoms. It is a derivative of pyrrolo[2,1-F][1,2,4]triazine, which is a bicyclic structure composed of a pyrrole ring fused to a triazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the use of pyruvic acid and formamidine as starting materials to synthesize an intermediate compound. This intermediate is then subjected to further reactions to obtain the final product . The reaction conditions typically involve mild temperatures and the use of specific catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
For industrial production, the synthesis method needs to be optimized for large-scale manufacturing. This involves the use of cost-effective starting materials and efficient reaction conditions to maximize yield and minimize production costs. The process may include multiple steps, such as the formation of intermediates, purification, and final product isolation .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger heterocyclic compounds .
Scientific Research Applications
7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of N-heterocyclic compounds for pharmaceutical use, including anticancer agents and PRMT5 inhibitors.
Biological Research: The compound is a useful reagent in the synthesis of phosphoramidate prodrugs for potential treatment of viral infections, such as Ebola and COVID-19.
Material Science: Due to its unique structure, it is also explored for applications in material science, including the development of new dyes and imaging agents.
Mechanism of Action
The mechanism of action of 7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, as a PRMT5 inhibitor, it can modulate the activity of protein arginine methyltransferase 5, which plays a role in gene expression and cellular processes. The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine include:
7-Iodopyrrolo[2,1-F][1,2,4]triazin-4-amine: Used in the synthesis of antiviral drugs.
4-Amino-7-bromopyrrolo[2,1-F][1,2,4]triazine: Another derivative with potential pharmaceutical applications.
Uniqueness
What sets this compound apart is its dual halogenation, which provides unique reactivity and potential for diverse chemical transformations. This dual halogenation also enhances its utility in medicinal chemistry for the development of novel therapeutic agents .
Properties
Molecular Formula |
C6H4BrIN4 |
|---|---|
Molecular Weight |
338.93 g/mol |
IUPAC Name |
7-bromo-5-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H4BrIN4/c7-4-1-3(8)5-6(9)10-2-11-12(4)5/h1-2H,(H2,9,10,11) |
InChI Key |
DHOFJFPNWUDJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1I)C(=NC=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





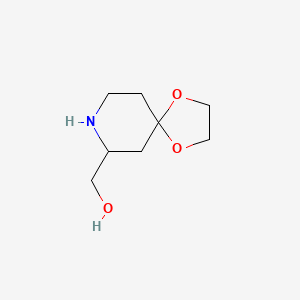
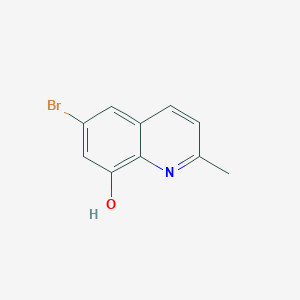
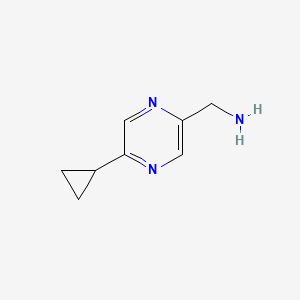
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
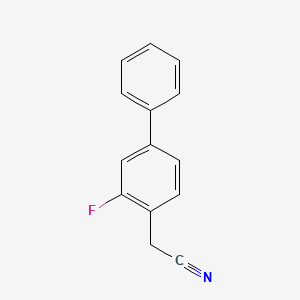
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
